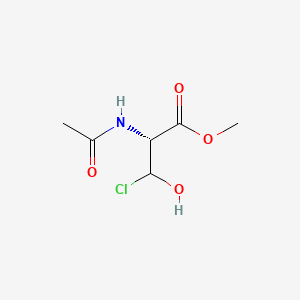
Benzhydryl diethyl phosphate
Descripción general
Descripción
Benzhydryl diethyl phosphate, also known as diethyl (diphenylmethyl) phosphate, is an organic compound with the molecular formula C17H21O4P. It is a phosphonate ester that features a benzhydryl group attached to a diethyl phosphate moiety. This compound is used in various chemical syntheses and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzhydryl diethyl phosphate can be synthesized through the reaction of benzhydrol with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5CH(OH)C6H5+(EtO)2P(O)Cl→C6H5CH(OEtO)P(O)OEtC6H5+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and green chemistry approaches are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Benzhydryl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzhydryl phosphate derivatives.
Reduction: Reduction reactions can convert the phosphate ester to corresponding phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethyl phosphate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzhydryl phosphate derivatives.
Reduction: Benzhydryl phosphine derivatives.
Substitution: Various substituted benzhydryl compounds depending on the nucleophile used
Aplicaciones Científicas De Investigación
Benzhydryl diethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphonate compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzyme studies.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active molecules.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer formulations
Mecanismo De Acción
The mechanism of action of benzhydryl diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in various biochemical reactions. The phosphate ester group is crucial for its binding affinity and specificity towards target molecules. Pathways involving phosphorylation and dephosphorylation are often implicated in its mode of action .
Comparación Con Compuestos Similares
Similar Compounds
- Diphenylmethyl phosphonate
- Diethyl phenyl phosphate
- Benzhydryl phosphonic acid diethyl ester
Uniqueness
Benzhydryl diethyl phosphate is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of the benzhydryl group enhances its lipophilicity and ability to interact with hydrophobic sites in biological systems. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for diverse applications .
Propiedades
IUPAC Name |
benzhydryl diethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21O4P/c1-3-19-22(18,20-4-2)21-17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFTXMBAHIHGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl N-[(2S)-1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B7944799.png)




![Spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B7944835.png)




![endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B7944878.png)
![5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7944884.png)
